Cas no 1935332-24-3 (2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)

2-(Trifluoroacetamido)-1-benzothiophene-3-carboxylic acid is a fluorinated benzothiophene derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The trifluoroacetamido group enhances electrophilic reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. Its carboxylic acid functionality allows for further derivatization, enabling applications in peptide coupling, metal-organic coordination, and bioactive molecule synthesis. The benzothiophene core contributes to structural rigidity and electronic properties, beneficial in materials science and drug design. This compound's stability under various reaction conditions and high purity make it suitable for precise synthetic applications. Its unique combination of functional groups offers versatility in medicinal chemistry, particularly in developing enzyme inhibitors or receptor modulators.
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid structure
1935332-24-3 structure
商品名:2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
CAS番号:1935332-24-3
MF:C11H6F3NO3S
メガワット:289.230452060699
CID:5153115
PubChem ID:130815870

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-3-carboxylic acid, 2-[(2,2,2-trifluoroacetyl)amino]-
    • 2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
    • インチ: 1S/C11H6F3NO3S/c12-11(13,14)10(18)15-8-7(9(16)17)5-3-1-2-4-6(5)19-8/h1-4H,(H,15,18)(H,16,17)
    • InChIKey: LWVQWTFYINYYLL-UHFFFAOYSA-N
    • ほほえんだ: C12=CC=CC=C1C(C(O)=O)=C(NC(C(F)(F)F)=O)S2

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-150624-5.0g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
5g
$1945.0 2023-05-25
Enamine
EN300-150624-2.5g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
2.5g
$1315.0 2023-05-25
Enamine
EN300-150624-0.1g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
0.1g
$591.0 2023-05-25
Enamine
EN300-150624-1.0g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
1g
$671.0 2023-05-25
Enamine
EN300-150624-0.5g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
0.5g
$645.0 2023-05-25
Enamine
EN300-150624-250mg
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
250mg
$498.0 2023-09-27
Enamine
EN300-150624-50mg
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
50mg
$455.0 2023-09-27
Enamine
EN300-150624-10000mg
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
10000mg
$2331.0 2023-09-27
Enamine
EN300-150624-10.0g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
10g
$2884.0 2023-05-25
Enamine
EN300-150624-0.05g
2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid
1935332-24-3
0.05g
$563.0 2023-05-25

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid 関連文献

2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acidに関する追加情報

Introduction to 2-(Trifluoroacetamido)-1-Benzothiophene-3-Carboxylic Acid (CAS No. 1935332-24-3)

2-(Trifluoroacetamido)-1-benzothiophene-3-carboxylic acid is a highly specialized organic compound with the CAS registry number 1935332-24-3. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the trifluoroacetamido group and the carboxylic acid functional group makes this molecule unique, offering it potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

The structure of 1-benzothiophene is a fused bicyclic system consisting of a benzene ring and a thiophene ring. The substitution pattern in this compound is critical, with the trifluoroacetamido group attached at position 2 and the carboxylic acid group at position 3. This arrangement imparts specific electronic and steric properties to the molecule, making it suitable for targeted chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the production process. These methods not only enhance yield but also improve the purity of the final product, which is crucial for its application in sensitive areas like drug discovery.

In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its ability to act as a bioisostere or a lead compound in medicinal chemistry has been highlighted in several recent studies. For instance, researchers have investigated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoroacetamido group contributes significantly to its pharmacokinetic properties, including improved solubility and bioavailability.

Moreover, the carboxylic acid functionality in this compound allows for further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with enhanced biological activity. These derivatives are being tested in preclinical models to assess their efficacy against various disease targets. The integration of computational chemistry tools, such as molecular docking and dynamics simulations, has further accelerated the discovery process by predicting binding affinities and optimizing molecular interactions.

Another emerging area of interest for 2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid is its application in materials science. Its aromaticity and heteroatom content make it a potential candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics or photovoltaic devices. Preliminary studies have demonstrated its ability to form stable thin films with desirable electronic properties, paving the way for future applications in advanced materials.

From an environmental standpoint, researchers are also investigating the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological impact. Green chemistry principles are being incorporated into its synthesis and application strategies to promote sustainability and reduce waste generation.

In conclusion, 2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid (CAS No. 1935332-24-3) is a versatile compound with multifaceted applications across diverse scientific domains. Its unique structural features and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it holds great promise for advancing innovation in medicine, materials science, and beyond.

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